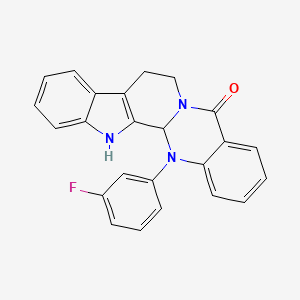

Antitumor agent-53

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H18FN3O |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

21-(3-fluorophenyl)-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2 |

InChI Key |

GAWLARQICSTTDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of the Novel Kinase Inhibitor, Antitumor Agent-53: A Technical Guide

Abstract: The discovery of novel therapeutic agents targeting critical oncogenic pathways remains a cornerstone of modern cancer research. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of Antitumor agent-53, a potent, orally bioavailable small molecule inhibitor of the PI3K/Akt/mTOR signaling cascade. We detail the lead identification process, the multi-step synthetic route, and the key in vitro experiments that established its mechanism of action and anti-proliferative activity. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology.

Introduction and Discovery

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a high-priority target for therapeutic intervention. Its aberrant activation promotes cell growth, proliferation, survival, and angiogenesis.

This compound (internal designation: Cmpd-53) was identified through a high-throughput screening (HTS) campaign of an in-house library of over 500,000 diverse small molecules. The primary screen utilized a cell-based assay designed to detect the inhibition of Akt phosphorylation at Ser473 in the U87-MG glioblastoma cell line, which harbors a PTEN mutation leading to constitutive pathway activation. Initial hits were triaged based on potency, selectivity, and drug-like properties, leading to the identification of a promising quinazoline-based scaffold. A subsequent lead optimization campaign focused on enhancing potency and metabolic stability culminated in the selection of this compound for further development.

Mechanism of Action and Signaling Pathway

This compound is a dual inhibitor, primarily targeting PI3Kα and mTORC1/2. By binding to the ATP-binding pocket of these kinases, it effectively blocks the downstream signaling cascade, preventing the phosphorylation of key substrates like Akt and S6 ribosomal protein. This dual inhibition leads to a robust and sustained blockade of the pathway, inducing G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.

A Technical Guide to PI3K/AKT Pathway Inhibition by the Antitumor Agent Idelalisib

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, and key experimental evaluation methods for Idelalisib, a first-in-class, potent, and selective inhibitor of the PI3K delta (PI3Kδ) isoform. This document details the specific inhibitory profile of Idelalisib, summarizes its clinical performance in B-cell malignancies, and provides standardized protocols for assessing its biological effects.

Introduction: The PI3K/AKT Pathway in Oncology

The Class I PI3K family of lipid kinases are heterodimeric enzymes that play a central role in signal transduction downstream of growth factor receptors and other cellular stimuli.[1] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase AKT. This colocalization facilitates the phosphorylation and activation of AKT by kinases such as PDK1.[2]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, FOXO transcription factors) and stimulating cell growth and proliferation through the mammalian target of rapamycin (mTOR) pathway.[1]

The Class I PI3K isoforms have distinct tissue distributions and functions. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ is predominantly expressed in hematopoietic cells and is crucial for the development, signaling, and survival of both normal and malignant B-lymphocytes. This restricted expression profile makes PI3Kδ an attractive therapeutic target for B-cell malignancies, as its inhibition promises on-target efficacy with a potentially reduced impact on other tissues.

Idelalisib: A Selective PI3Kδ Inhibitor

Idelalisib (formerly CAL-101 or GS-1101) is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the p110δ catalytic subunit of PI3K. By binding to the ATP-binding pocket of PI3Kδ, Idelalisib abrogates its kinase activity, leading to a profound reduction in PIP3 levels. This action effectively blocks downstream AKT signaling, ultimately suppressing pro-survival signals and inducing apoptosis in malignant B-cells.

Quantitative Data: Potency and Clinical Efficacy

The therapeutic utility of a targeted agent is defined by its potency, selectivity, and clinical effectiveness. The following tables summarize key quantitative data for Idelalisib.

Table 1: In Vitro Potency and Isoform Selectivity of Idelalisib

This table outlines the half-maximal inhibitory concentration (IC50) of Idelalisib against the four Class I PI3K isoforms, demonstrating its high selectivity for the delta isoform.

| PI3K Isoform | IC50 (nmol/L) | Fold Selectivity (vs. PI3Kδ) | Reference(s) |

| p110δ | 19 | - | |

| p110γ | 2,100 | 110x | |

| p110β | 4,000 | 210x | |

| p110α | 8,600 | 453x |

Table 2: Clinical Efficacy of Idelalisib Monotherapy in Relapsed/Refractory Follicular Lymphoma

This table summarizes pivotal efficacy data from a Phase 2 clinical trial (NCT01282424) involving 72 patients with follicular lymphoma (FL) refractory to both rituximab and an alkylating agent.

| Efficacy Endpoint | Value | 95% Confidence Interval | Reference(s) |

| Overall Response Rate (ORR) | 57.6% | 45.2% - 69.4% | |

| ↳ Complete Response (CR) | 13.9% | - | |

| ↳ Partial Response (PR) | 41.7% | - | |

| Median Progression-Free Survival (PFS) | 11.0 months | 8.0 - 14.0 months | |

| Median Duration of Response (DOR) | 11.8 months | - | |

| Median Time to Response | 2.6 months | 1.6 - 11.0 months |

Visualized Mechanisms and Workflows

PI3K/AKT Signaling Pathway and Idelalisib Inhibition

The following diagram illustrates the canonical PI3K/AKT signaling cascade and the specific point of inhibition by Idelalisib.

Caption: The PI3K/AKT signaling cascade. Idelalisib selectively inhibits PI3Kδ.

In Vitro Screening Workflow for a PI3K Inhibitor

This diagram outlines a logical workflow for the preclinical evaluation of a novel PI3K pathway inhibitor.

Caption: A tiered workflow for the in vitro screening of PI3K inhibitors.

Detailed Experimental Protocols

The following protocols provide standardized methodologies for assessing the key cellular effects of PI3K inhibitors like Idelalisib.

Protocol: Western Blot for AKT Phosphorylation

This protocol assesses target engagement by measuring the phosphorylation status of AKT (a direct downstream effector of PI3K) in treated cells.

Objective: To quantify the change in phosphorylated AKT (p-AKT) at Serine 473 and Threonine 308 relative to total AKT.

Materials:

-

B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422).

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS).

-

Idelalisib stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-total-AKT, Mouse anti-β-actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere or reach logarithmic growth phase. Treat cells with varying concentrations of Idelalisib (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. To assess inhibition, calculate the ratio of p-AKT to total AKT for each treatment condition and normalize to the vehicle control.

Protocol: Cell Viability Assay (MTT/MTS)

This protocol measures the effect of Idelalisib on cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Objective: To determine the dose-dependent effect of Idelalisib on cell viability and calculate the IC50 value.

Materials:

-

Cancer cell line of interest.

-

Complete growth medium.

-

Idelalisib stock solution.

-

96-well clear-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment and recovery.

-

Drug Treatment: Prepare serial dilutions of Idelalisib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Gently pipette to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis in cells following treatment with Idelalisib.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.

Materials:

-

Cells treated with Idelalisib and controls.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

-

Ice-cold PBS.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Induce apoptosis using the desired method (e.g., treat cells with Idelalisib at its IC50 concentration for 24-48 hours). Include an untreated (negative) control.

-

Harvesting: Harvest cells (including any floating cells in the supernatant) and collect by centrifugation (e.g., 400 x g for 5 minutes).

-

Washing: Wash the cells once with ice-cold PBS and once with 1X Binding Buffer.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 1-5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

Technical Whitepaper: Antitumor Agent-53 Induces G2/M Cell Cycle Arrest via the ATR/Chk1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action for Antitumor agent-53, a novel therapeutic candidate. Extensive in-vitro studies demonstrate that this compound effectively induces cell cycle arrest at the G2/M phase in cancer cells. The primary mechanism involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint kinase 1 (Chk1) signaling cascade, a critical pathway in the DNA damage response. This guide details the experimental data, protocols, and key signaling pathways associated with the agent's activity, offering a foundational resource for further research and development.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.[1][2] this compound is a novel small molecule inhibitor designed to exploit this checkpoint for therapeutic benefit. This whitepaper summarizes the key findings related to its mechanism of action.

Data Presentation

The efficacy of this compound was evaluated in human cervical cancer (HeLa) cells. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells

HeLa cells were treated with varying concentrations of this compound for 24 hours. Cell cycle distribution was analyzed by flow cytometry after propidium iodide staining. The data represents the mean percentage of cells in each phase of the cell cycle from three independent experiments.

| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Control) | 55.2% | 25.1% | 19.7% |

| 1 | 53.8% | 20.5% | 25.7% |

| 5 | 45.1% | 15.3% | 39.6% |

| 10 | 30.7% | 10.2% | 59.1% |

Table 2: Western Blot Analysis of Key G2/M Regulatory Proteins

HeLa cells were treated with 10 µM of this compound for 24 hours. Protein lysates were subjected to Western blot analysis to determine the expression and phosphorylation status of key proteins in the ATR/Chk1 pathway. The table shows the relative protein levels normalized to β-actin.

| Protein | Relative Expression Level (Treated/Control) |

| p-ATR (Ser428) | 3.2 |

| ATR (Total) | 1.1 |

| p-Chk1 (Ser345) | 4.5 |

| Chk1 (Total) | 1.2 |

| p-Cdc25C (Ser216) | 5.1 |

| Cdc25C (Total) | 0.8 |

| p-Cdk1 (Tyr15) | 6.3 |

| Cdk1 (Total) | 1.0 |

| Cyclin B1 | 2.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells were seeded at a density of 2 x 10^5 cells/mL and allowed to adhere overnight.

-

This compound, dissolved in DMSO, was added to the culture medium at the indicated concentrations for 24 hours. Control cells were treated with an equivalent volume of DMSO.

Cell Cycle Analysis by Flow Cytometry

-

After treatment, cells were harvested by trypsinization and washed twice with ice-cold phosphate-buffered saline (PBS).[4]

-

Cells were fixed in 70% ethanol at -20°C for at least 2 hours.

-

The fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

After a 30-minute incubation in the dark at room temperature, the DNA content of the cells was analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Western Blotting

-

Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates was determined using a BCA protein assay kit.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies specific for p-ATR, ATR, p-Chk1, Chk1, p-Cdc25C, Cdc25C, p-Cdk1, Cdk1, Cyclin B1, and β-actin.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathways and experimental workflows.

Signaling Pathway of this compound

References

Antitumor Agent-53: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target identification and validation of Antitumor Agent-53. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the agent's mechanism of action, experimental validation, and potential as a therapeutic candidate.

Introduction

This compound is a potent small molecule inhibitor demonstrating significant anti-proliferative activity across a range of cancer cell lines.[1] Identified as a promising candidate for the research of gastrointestinal tumors, its mechanism of action involves the induction of cell cycle arrest and apoptosis.[1] This guide details the key findings related to its primary molecular targets and the experimental protocols used for their validation.

Target Identification: The PI3K/AKT Signaling Pathway

Initial studies have identified the PI3K/AKT signaling pathway as a primary target of this compound.[1] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.

This compound exerts its antitumor effects by inhibiting the PI3K/AKT pathway, which leads to the induction of apoptosis in cancer cells.[1] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation. Additionally, the agent has been observed to induce cell cycle arrest at the G2/M phase, further contributing to its anti-cancer activity.[1] Some studies also suggest a certain level of inhibitory activity against Topoisomerase I at higher concentrations.

The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/AKT signaling pathway.

References

The Pharmacokinetic Landscape of Next-Generation Antitumor Agents: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The paradigm of cancer therapy is rapidly evolving, driven by the advent of novel therapeutic modalities with distinct pharmacokinetic (PK) profiles. This guide provides an in-depth technical overview of the pharmacokinetics of three major classes of innovative antitumor agents: antibody-drug conjugates (ADCs), small molecule inhibitors, and chimeric antigen receptor (CAR) T-cell therapies. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols for key bioanalytical methods are provided, and critical signaling pathways and workflows are visualized using the DOT language for enhanced comprehension.

Antibody-Drug Conjugates (ADCs): Targeted Cytotoxicity and Complex Pharmacokinetics

ADCs are a class of biopharmaceuticals that combine the target specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Their complex structure leads to a multifaceted pharmacokinetic profile, requiring the characterization of multiple analytes, including the intact ADC, total antibody, conjugated payload, and unconjugated (free) payload.

Pharmacokinetics of Trastuzumab Deruxtecan

Trastuzumab deruxtecan is a HER2-directed ADC approved for the treatment of certain breast and gastric cancers. It consists of the anti-HER2 antibody trastuzumab, a cleavable linker, and a topoisomerase I inhibitor payload, deruxtecan (DXd).

Table 1: Population Pharmacokinetic Parameters of Trastuzumab Deruxtecan and Free Deruxtecan (DXd)

| Parameter | Trastuzumab Deruxtecan | Free Deruxtecan (DXd) |

| Elimination Clearance (CL) | 0.402 L/day | 18.4 L/hour |

| Volume of Distribution (Central, Vc) | 2.68 L | - |

| Volume of Distribution (Peripheral, Vp) | 5.91 L | - |

Data compiled from a population PK analysis across 12 clinical studies (N=2216) with doses ranging from 0.8 to 8 mg/kg.[1]

Experimental Protocol: Quantification of Trastuzumab Deruxtecan by LC-MS/MS

The quantification of ADCs like trastuzumab deruxtecan in biological matrices is a complex process often involving immunocapture followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the different components of the ADC.

Protocol: Immunoaffinity-LC-MS/MS for Trastuzumab Quantification

-

Sample Preparation (Immunoaffinity Capture):

-

Biotinylated anti-human IgG antibody is conjugated to streptavidin-coated magnetic beads.

-

Plasma samples containing trastuzumab deruxtecan are incubated with the antibody-conjugated beads to capture the ADC.

-

The beads are washed to remove non-specific proteins and other matrix components.

-

The captured ADC is eluted from the beads.

-

-

Enzymatic Digestion:

-

The eluted ADC is denatured and then digested with trypsin to generate specific surrogate peptides. A stable isotope-labeled (SIL) internal standard peptide is added before digestion for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for the surrogate peptide and its SIL internal standard.

-

-

Experimental Workflow: ADC Bioanalysis

References

In Vitro Evaluation of Novel N-Phenyl-Substituted Evodiamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of novel N-phenyl-substituted evodiamine derivatives as potential anti-cancer agents. It consolidates key findings on their cytotoxic activity, effects on cellular processes, and underlying mechanisms of action. Detailed experimental protocols for the core assays are provided to facilitate the replication and further investigation of these promising compounds.

Core Concepts and Rationale

Evodiamine, a quinolone alkaloid isolated from Evodia rutaecarpa, has demonstrated a wide range of biological activities, including anti-tumor properties.[1] However, its clinical application is hampered by poor physicochemical properties. To enhance its therapeutic potential, researchers have focused on synthesizing derivatives, with N-phenyl substitutions at the N-13 and N-14 positions showing significant promise in improving anti-cancer activity and solubility.[1][2] This guide focuses on the in vitro methodologies used to characterize these novel derivatives.

Quantitative Data Summary

The anti-proliferative activity of N-phenyl-substituted evodiamine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Table 1: Cytotoxic Activity (IC50) of N-Phenyl-Substituted Evodiamine Derivatives

| Derivative | Substitution Position | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | ||||

| 2-16 | N-13 | DU-145 (Prostate) | 1-2 | [1][3] |

| PC-3 (Prostate) | 1-2 | |||

| H460 (Lung) | 1-2 | |||

| MCF-7 (Breast) | 1-2 | |||

| HCT-5 (Colon) | 1-2 | |||

| SF-268 (Glioblastoma) | 1-2 | |||

| Series 2 | ||||

| 6f (3-fluorophenyl) | N-14 | HGC-27 (Gastric) | Concentration-dependent inhibition | |

| HT-29 (Colon) | Concentration-dependent inhibition | |||

| Series 3 | ||||

| F-3 | N-14 (disubstituted) | Huh7 (Hepatocellular) | 0.05 | |

| SK-Hep-1 (Hepatocellular) | 0.07 | |||

| F-4 | N-14 (disubstituted) | Huh7 (Hepatocellular) | 0.04 | |

| SK-Hep-1 (Hepatocellular) | 0.06 | |||

| Series 4 | ||||

| 8b | N-14 | MGC-803 (Gastric) | 0.16 | |

| SGC-7901 (Gastric) | 0.13 | |||

| 9a | N-14 | MGC-803 (Gastric) | 0.22 | |

| SGC-7901 (Gastric) | 0.27 | |||

| Series 5 | ||||

| 6y (methylsulfonylbenzene) | C-3 | HCT116 (Colorectal) | 0.58 | |

| 4T1 (Breast) | 0.99 |

Table 2: Effects on Apoptosis and Cell Cycle

| Derivative | Effect | Cell Line(s) | Observations | Reference |

| 2-3, 2-16, 3-2 | Apoptosis Induction | Various | Significant induction of apoptosis. | |

| 6f | Apoptosis Induction | HGC-27, HT-29 | Concentration-dependent. | |

| Cell Cycle Arrest | HGC-27, HT-29 | Arrest at G2/M phase. | ||

| F-3, F-4 | Apoptosis Induction | Huh7, SK-Hep-1 | Induced apoptosis. | |

| Cell Cycle Arrest | Huh7, SK-Hep-1 | Blocked cell cycle at G2/M stage. | ||

| 8b, 9a | Apoptosis Induction | MGC-803, SGC-7901 | Induced apoptosis. | |

| Cell Cycle Arrest | MGC-803, SGC-7901 | Significantly arrested cell cycle at G2/M phase. |

Signaling Pathways and Mechanisms of Action

Several key signaling pathways have been identified as targets for N-phenyl-substituted evodiamine derivatives.

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. The derivative 14-(3-Fluorophenyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one has been shown to induce apoptosis in gastric cancer cells by suppressing the PI3K/AKT pathway.

-

MAPK/ERK Pathway: Evodiamine and its derivatives have been shown to inhibit the phosphorylation of ERK1/2, which is involved in cell proliferation and survival.

-

Topoisomerase Inhibition: Many evodiamine derivatives exert their anti-tumor effects by inhibiting topoisomerase I (Topo I) and/or topoisomerase II (Topo II). These enzymes are essential for resolving DNA topological problems during replication and transcription.

References

The PI3K/AKT/mTOR Pathway: A Core Axis in Solid Tumors and a Key Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] Its frequent dysregulation is a hallmark of many human cancers, making it one of the most intensely pursued targets in oncology drug development.[3][4] Hyperactivation of this pathway, driven by genetic alterations such as mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and loss of the tumor suppressor PTEN, empowers cancer cells with survival and growth advantages.[5] This guide provides a comprehensive technical overview of the PI3K/AKT/mTOR pathway's role in solid tumors, therapeutic strategies targeting this axis, and key experimental methodologies for its investigation.

Core Signaling Cascade

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals like growth factors and hormones. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT, to the cell membrane. At the membrane, AKT is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a variety of cellular responses that are critical for tumor progression. A key downstream effector of AKT is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. AKT activates mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Dysregulation in Solid Tumors

Aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of solid tumors, driving tumorigenesis and progression. The most common mechanisms of pathway hyperactivation include:

-

PIK3CA Mutations: Activating mutations in the PIK3CA gene are among the most frequent oncogenic alterations in human cancers. These mutations, often occurring at hotspot locations in the helical (exon 9) and kinase (exon 20) domains, lead to constitutive activation of the PI3K enzyme.

-

PTEN Loss: The tumor suppressor PTEN is a phosphatase that counteracts PI3K signaling by dephosphorylating PIP3 back to PIP2. Loss of PTEN function, through deletion, mutation, or epigenetic silencing, results in the accumulation of PIP3 and sustained activation of AKT.

-

AKT Activation: While less common, activating mutations and amplification of AKT isoforms have been identified in some cancers. Furthermore, increased phosphorylation of AKT, indicating its activation, is observed in a significant proportion of tumors.

-

Upstream Activation: Amplification or mutation of receptor tyrosine kinases (RTKs) such as HER2 and EGFR can also lead to overstimulation of the PI3K pathway.

The prevalence of these alterations varies across different solid tumor types.

| Tumor Type | PIK3CA Mutation Frequency | PTEN Loss Frequency | AKT Activation (p-AKT) Frequency |

| Breast Cancer | ~36-40% | Varies by subtype | High in many cases |

| Prostate Cancer | Less common | ~20% in primary, up to 50% in castration-resistant | Frequently observed |

| Lung Cancer (NSCLC) | Varies by histology | Frequent | ~51% |

| Endometrial Cancer | ~53% | ~50% | High |

| Head & Neck SCC | ~26% | Frequent | High |

| Glioblastoma | ~10% | 5-40% mutation, 60-80% LOH | ~50% |

| Colorectal Cancer | ~15-20% | Frequent | High |

Therapeutic Targeting of the PI3K/AKT/mTOR Pathway

The central role of the PI3K/AKT/mTOR pathway in cancer has led to the development of a plethora of targeted inhibitors. These can be broadly classified based on their target within the pathway:

-

PI3K Inhibitors: These include pan-PI3K inhibitors, which target all class I PI3K isoforms, and isoform-specific inhibitors, such as those targeting p110α.

-

AKT Inhibitors: These agents directly target the AKT kinase.

-

mTOR Inhibitors: These can be divided into mTORC1 inhibitors (rapalogs) and dual mTORC1/mTORC2 inhibitors.

Several inhibitors targeting this pathway have received regulatory approval for the treatment of various solid tumors.

| Inhibitor | Target | Approved Indication(s) (Solid Tumors) | Key Clinical Trial Data |

| Alpelisib (Piqray®) | PI3Kα | HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer | SOLAR-1: Median PFS of 11.0 months with alpelisib + fulvestrant vs. 5.7 months with placebo + fulvestrant. |

| Everolimus (Afinitor®) | mTORC1 | Advanced renal cell carcinoma, pancreatic neuroendocrine tumors, HR+/HER2- advanced breast cancer | RECORD-1 (RCC): Median PFS of 4.9 months with everolimus vs. 1.9 months with placebo. |

| Ipatasertib | AKT | Investigational for various solid tumors | IPATential150 (mCRPC with PTEN loss): Median rPFS of 18.5 months with ipatasertib + abiraterone vs. 16.5 months with placebo + abiraterone. |

| Capivasertib | AKT | HR+/HER2- advanced or metastatic breast cancer with PIK3CA/AKT1/PTEN alterations | CAPItello-291: Significant improvement in PFS. |

Despite promising preclinical activity, the clinical efficacy of these inhibitors as monotherapies has been limited in some settings due to pathway feedback loops and crosstalk with other signaling cascades. Combination strategies are therefore being actively explored to enhance therapeutic benefit and overcome resistance.

Mechanisms of Resistance

Resistance to PI3K/AKT/mTOR inhibitors is a significant clinical challenge. The primary mechanisms of resistance include:

-

Feedback Activation of RTKs: Inhibition of the pathway can lead to a compensatory upregulation of RTKs, reactivating PI3K signaling.

-

Activation of Parallel Signaling Pathways: Crosstalk with other pro-survival pathways, such as the MAPK pathway, can bypass the effects of PI3K/AKT/mTOR inhibition.

-

Secondary Mutations: Acquired mutations in the target protein or other pathway components can prevent drug binding or restore downstream signaling.

-

Clonal Heterogeneity: Pre-existing subclones with resistance-conferring mutations can be selected for during treatment.

Key Experimental Methodologies

Investigating the PI3K/AKT/mTOR pathway requires a range of molecular and cellular techniques. Below are detailed protocols for some of the most common assays.

Western Blot Analysis of Phosphorylated AKT (p-AKT)

Western blotting is a fundamental technique to assess the activation state of AKT by detecting its phosphorylated forms.

Protocol:

-

Cell Lysis:

-

Treat cells with the compound of interest.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation for Electrophoresis:

-

Normalize protein concentrations with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x.

-

Boil samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load 20-30 µg of protein per lane onto a polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Normalize the p-AKT signal to total AKT or a loading control (e.g., GAPDH, β-actin).

-

Immunohistochemistry (IHC) for PTEN

IHC is used to assess the expression and localization of PTEN protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Protocol:

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene.

-

Rehydrate through a graded series of ethanol solutions and finally in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in a target retrieval solution (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in a hydrogen peroxide solution to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate sections with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against PTEN overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash slides with buffer.

-

Incubate with a biotinylated secondary antibody.

-

Wash slides.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Wash slides.

-

-

Chromogen and Counterstain:

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate sections through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

Scoring: PTEN expression is typically scored based on the intensity and percentage of stained tumor cells. Loss of PTEN is often defined as a complete absence or significantly reduced staining in tumor cells compared to internal positive controls (e.g., stromal cells).

PIK3CA Mutation Detection by PCR and Sequencing

Detection of PIK3CA mutations is crucial for guiding the use of targeted therapies like alpelisib. Allele-specific PCR (AS-PCR) and Sanger sequencing are common methods.

Protocol:

-

DNA Extraction:

-

Extract genomic DNA from FFPE tumor tissue, fresh or frozen tissue, or liquid biopsy samples.

-

-

PCR Amplification:

-

Design primers flanking the hotspot regions of PIK3CA (exons 9 and 20).

-

Perform PCR using the extracted DNA as a template. For AS-PCR, use primers specific to the wild-type and mutant alleles.

-

-

Analysis:

-

Sanger Sequencing: Purify the PCR products and sequence them using the Sanger method. Analyze the sequencing chromatograms to identify nucleotide changes corresponding to known PIK3CA mutations.

-

Allele-Specific PCR: Analyze the PCR products by gel electrophoresis. The presence of a PCR product using mutant-specific primers indicates the presence of the mutation. Real-time AS-PCR can provide quantitative results.

-

Next-Generation Sequencing (NGS): For a more comprehensive analysis, targeted NGS panels can be used to simultaneously screen for mutations in PIK3CA and other genes in the PI3K/AKT/mTOR pathway and beyond.

Conclusion

The PI3K/AKT/mTOR pathway remains a cornerstone of cancer research and a validated therapeutic target in a variety of solid tumors. A deep understanding of its intricate signaling network, the prevalence of its dysregulation, and the mechanisms of action and resistance to targeted inhibitors is paramount for the development of more effective and personalized cancer therapies. The experimental methodologies outlined in this guide provide a foundation for researchers to further unravel the complexities of this critical pathway and to evaluate the efficacy of novel therapeutic strategies. The continued development of more specific inhibitors and rational combination therapies holds the promise of improving outcomes for patients with tumors driven by this aberrant signaling cascade.

References

- 1. onclive.com [onclive.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Phase 3 trial of everolimus for metastatic renal cell carcinoma : final results and analysis of prognostic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical implications of PTEN loss in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antitumor Agent-53 and its Effects on Gastrointestinal Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-53, identified as compound 6f in primary literature, is a novel N-phenyl-substituted evodiamine derivative that has demonstrated significant potential as a therapeutic agent against gastrointestinal cancers.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to determine its effects. The agent has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle at the G2/M phase in gastric (HGC-27) and colon (HT-29) cancer cell lines.[1][2] The primary mechanism underlying these effects is the inhibition of the crucial PI3K/AKT signaling pathway.[1] This document serves as a detailed resource for researchers seeking to understand and potentially build upon the existing findings related to this promising antitumor compound.

Quantitative Data Summary

The anti-proliferative activity and other effects of this compound have been quantified across various cell lines and experimental conditions. The following tables summarize the key data points.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HT-29 | Colon Cancer | 0.37 |

| HGC-27 | Gastric Cancer | 3.10 |

| HepG-2 | Liver Cancer | 4.01 |

| MCF7 | Breast Cancer | 7.87 |

| GES-1 | Normal Gastric Epithelium | 9.11 |

| A549 | Lung Cancer | >18 |

Data sourced from MedchemExpress, referencing Hao X, et al. 2021.

Table 2: Concentration-Dependent Effects of this compound on Gastrointestinal Cancer Cells

| Effect | Cell Line(s) | Effective Concentration Range (µM) | Duration |

| Anti-proliferative Activity | HGC-27, HT-29 | 0.15 - 0.6 | Not Specified |

| G2/M Phase Cell Cycle Arrest | HGC-27, HT-29 | 0.1 - 0.9 | 24h |

| Induction of Apoptosis | HGC-27, HT-29 | 0.1 - 2.7 | 24h |

| Inhibition of Migration & Invasion | HGC-27 | 0.15 - 0.6 | 24h |

| Suppression of PI3K/AKT Pathway | HGC-27 | 0.1 - 0.9 | 24h |

Data sourced from MedchemExpress, referencing Hao X, et al. 2021.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The primary molecular mechanism of this compound in gastrointestinal cancer cells is the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, the PI3K/AKT pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis.

This compound inhibits this pathway, leading to a cascade of downstream effects:

-

Induction of Apoptosis: By inhibiting the pro-survival signals of the PI3K/AKT pathway, this compound promotes programmed cell death in cancer cells.

-

Cell Cycle Arrest: The agent causes cells to accumulate in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and cell division.

-

Inhibition of Metastasis: The compound has been shown to inhibit the migration and invasion of gastric cancer cells, suggesting a potential to reduce metastasis.

Visualized Signaling Pathway and Experimental Workflow

To elucidate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

References

Preclinical Profile of Antitumor Agent-53: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Antitumor agent-53, a novel investigational compound with demonstrated antitumor properties. The information presented herein is compiled from publicly available scientific literature and pharmacological data sheets, intended to support further research and development efforts in the field of oncology.

Executive Summary

This compound, also identified as compound 6f, is a novel N-phenyl-substituted evodiamine derivative.[1] Preclinical investigations have revealed its potential as a potent antitumor agent, particularly for gastrointestinal tumors.[2] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the inhibition of the PI3K/AKT signaling pathway.[1][2] In vitro studies have demonstrated its cytotoxic activity against a panel of human cancer cell lines. To date, in vivo efficacy, pharmacokinetic, and comprehensive toxicology data have not been reported in the public domain.

In Vitro Pharmacology

The in vitro antitumor activity of this compound has been evaluated against a range of human cancer cell lines. The primary mechanism of action appears to be targeted towards the PI3K/AKT pathway, a critical signaling cascade that regulates cell survival and proliferation.

Cytotoxicity

This compound has demonstrated potent cytotoxic effects in several cancer cell lines, with varying degrees of sensitivity observed. The half-maximal inhibitory concentration (IC50) values from a 72-hour incubation assay are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | 0.37 |

| HGC-27 | Gastric Cancer | 3.10 |

| HepG-2 | Hepatocellular Carcinoma | 4.01 |

| MCF7 | Breast Cancer | 7.87 |

| A549 | Lung Carcinoma | >18 |

| GES-1 | Normal Gastric Epithelial | 9.11 |

| Table 1: In Vitro Cytotoxicity of this compound (72h incubation). Data sourced from MedchemExpress.[2] |

Mechanism of Action

Preclinical studies have elucidated the following key mechanisms of action for this compound:

-

PI3K/AKT Pathway Inhibition: The compound effectively suppresses the PI3K/AKT signaling pathway in HGC-27 gastric cancer cells, leading to the induction of apoptosis.

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the G2/M phase in both HGC-27 and HT-29 cell lines in a concentration-dependent manner.

-

Induction of Apoptosis: The agent induces apoptosis in HGC-27 and HT-29 cells in a dose-dependent fashion.

-

Inhibition of Cell Migration and Invasion: this compound has been shown to inhibit the migration and invasion of HGC-27 cells.

-

Topoisomerase I Inhibition: At a high concentration (200 µM), the compound exhibits some inhibitory activity against Topoisomerase I.

In Vivo Studies

As of the latest available information, no in vivo studies, including xenograft models, pharmacokinetic analyses, or toxicology assessments for this compound, have been published in the peer-reviewed scientific literature.

Experimental Protocols

Detailed experimental protocols for the following key assays are based on standard methodologies in the field. The specific parameters for the studies on this compound are derived from the available data.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (HGC-27, HT-29, HepG-2, A549, MCF7) and normal cells (GES-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 0.22, 0.67, 2, 6, 18 µM) and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: HGC-27 and HT-29 cells are treated with this compound at specified concentrations (e.g., 0.1, 0.3, 0.9 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for PI3K/AKT Pathway

-

Cell Lysis: HGC-27 cells are treated with this compound (e.g., 0.1, 0.3, 0.9 µM) for 24 hours. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-PI3K, PI3K, p-AKT, AKT, and a loading control like GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for the in vitro evaluation of this compound.

References

Cellular Pathways Affected by Antitumor Agent-53: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-53 is a novel compound demonstrating significant potential in the field of oncology.[1] This technical guide provides a comprehensive overview of the cellular pathways modulated by this agent, with a focus on its effects on cell cycle progression, apoptosis, and cell migration. The document summarizes key quantitative data, provides detailed experimental methodologies for the evaluation of its bioactivity, and visualizes the affected signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound has emerged as a potent anti-proliferative compound with significant activity against various cancer cell lines, particularly those of gastrointestinal origin.[1] Its multifaceted mechanism of action involves the induction of cell cycle arrest and apoptosis, coupled with the inhibition of key signaling pathways that are often dysregulated in cancer.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of the cellular and molecular effects of this compound.

Quantitative Bioactivity Data

The anti-proliferative activity of this compound has been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, along with effective concentrations for other biological effects, are summarized below.

Table 1: Anti-Proliferation Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HGC-27 | Gastric Cancer | 3.10 |

| HT-29 | Colon Cancer | 0.37 |

| HepG-2 | Liver Cancer | 4.01 |

| A549 | Lung Cancer | >18 |

| MCF7 | Breast Cancer | 7.87 |

| GES-1 | Normal Gastric Epithelium | 9.11 |

Data sourced from MedchemExpress.[1]

Table 2: Effective Concentrations for Cellular Effects

| Effect | Cell Lines | Concentration(s) | Duration |

| Anti-proliferative Activity | HGC-27, HT-29 | 0.15, 0.3, 0.6 µM | - |

| G2/M Cell Cycle Arrest | HGC-27, HT-29 | 0.1, 0.3, 0.9 µM | 24 h |

| Induction of Apoptosis | HGC-27, HT-29 | 0.1, 0.3, 0.9, 2.7 µM | 24 h |

| Inhibition of Migration & Invasion | HGC-27 | 0.15, 0.3, 0.6 µM | 24 h |

| Inhibition of PI3K/AKT Pathway | HGC-27 | 0.1, 0.3, 0.9 µM | 24 h |

| Topoisomerase I (Topo I) Inhibition | - | 200 µM | - |

Data sourced from MedchemExpress.[1]

Core Cellular Pathways Affected

This compound exerts its effects through the modulation of several critical cellular pathways.

Inhibition of the PI3K/AKT Signaling Pathway

A primary mechanism of action for this compound is the suppression of the PI3K/AKT pathway. This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound promotes apoptosis in cancer cells.

Caption: PI3K/AKT pathway inhibition by this compound.

Induction of G2/M Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M phase in HGC-27 and HT-29 cells. This prevents cells from entering mitosis, thereby halting proliferation.

Caption: G2/M phase cell cycle arrest by this compound.

Induction of Apoptosis

The inhibition of the PI3K/AKT pathway, a pro-survival pathway, leads to the induction of apoptosis. This compound has been shown to induce apoptosis in HGC-27 and HT-29 cells in a concentration-dependent manner.

Caption: Apoptosis induction via PI3K/AKT inhibition.

Experimental Protocols

The following are representative protocols for assays used to characterize the activity of this compound. These are generalized methodologies and may require optimization for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the drug solutions. Include vehicle control (DMSO) and blank (medium only) wells.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability versus drug concentration.

Cell Cycle Analysis (Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 0.1, 0.3, 0.9 µM) for 24 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound (e.g., 0.1, 0.3, 0.9, 2.7 µM) for 24 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound (e.g., 0.1, 0.3, 0.9 µM) for 24 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Drug Discovery Workflow

The evaluation of a novel antitumor agent typically follows a structured workflow from initial screening to more detailed mechanistic studies.

Caption: General workflow for antitumor agent evaluation.

Conclusion

This compound demonstrates a promising profile as a potential therapeutic agent. Its ability to induce G2/M cell cycle arrest and apoptosis through the inhibition of the PI3K/AKT signaling pathway highlights its potential for targeting key vulnerabilities in cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound. Further studies, particularly in in vivo models, are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Antitumor agent-53 experimental protocol for in vitro studies

Application Notes: In Vitro Evaluation of Antitumor Agent-53

Introduction

This compound is a novel synthetic compound identified as a potential therapeutic candidate for various solid tumors. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on its cytotoxic and apoptotic effects, its impact on the cell cycle, and its modulation of key cancer-related signaling pathways. The following protocols are designed to be robust and reproducible, providing a solid foundation for preclinical assessment.

Assessment of Cytotoxicity by MTT Assay

A primary step in evaluating an antitumor agent is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[1] It relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[2]

Experimental Protocol

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the agent. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation

Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 12.5 ± 1.8 |

| A549 | Lung Cancer | 25.3 ± 3.1 |

| MCF-7 | Breast Cancer | 18.9 ± 2.5 |

| HCT116 | Colon Cancer | 32.1 ± 4.0 |

Analysis of Apoptosis by Annexin V-FITC/PI Staining

To determine if the cytotoxicity of this compound is mediated by apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay is performed. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. PI, a nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend approximately 1 x 10⁶ cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL3 channel.

Data Presentation

Table 2: Percentage of Apoptotic HeLa Cells after 24h Treatment with this compound (12.5 µM)

| Cell Population | Control (%) | This compound (%) |

| Viable (Annexin V-/PI-) | 95.2 ± 2.1 | 45.8 ± 3.5 |

| Early Apoptotic (Annexin V+/PI-) | 2.1 ± 0.5 | 38.7 ± 2.9 |

| Late Apoptotic/Necrotic (Annexin V+/PI+) | 1.5 ± 0.3 | 12.3 ± 1.8 |

| Necrotic (Annexin V-/PI+) | 1.2 ± 0.2 | 3.2 ± 0.7 |

Cell Cycle Analysis by Propidium Iodide Staining

To investigate the effect of this compound on cell cycle progression, flow cytometry analysis of PI-stained cells is conducted. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol

-

Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to prevent staining of double-stranded RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.

Data Presentation

Table 3: Cell Cycle Distribution of HeLa Cells after 24h Treatment with this compound (12.5 µM)

| Cell Cycle Phase | Control (%) | This compound (%) |

| G0/G1 | 55.4 ± 3.2 | 30.1 ± 2.5 |

| S | 28.1 ± 2.1 | 15.6 ± 1.9 |

| G2/M | 16.5 ± 1.8 | 54.3 ± 4.1 |

Western Blot Analysis of Signaling Pathways

Western blotting is used to investigate the molecular mechanism of action of this compound by examining its effect on the expression and phosphorylation of key proteins in cancer-related signaling pathways, such as the PI3K/Akt pathway.

Experimental Protocol

-

Cell Lysis and Protein Quantification: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Data Presentation

Table 4: Relative Protein Expression in HeLa Cells after 6h Treatment with this compound (12.5 µM)

| Protein | Relative Expression (Normalized to β-actin) |

| Total Akt | 0.98 ± 0.05 |

| Phospho-Akt (Ser473) | 0.25 ± 0.03 |

| β-actin | 1.00 (Loading Control) |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Measuring Antitumor Agent-53 Cell Viability Using the MTT Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[1] This assay is particularly valuable in the screening of novel therapeutic compounds, such as Antitumor agent-53, to determine their cytotoxic effects on cancer cell lines. The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[2] The quantity of these insoluble formazan crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[3] This document provides a detailed protocol for utilizing the MTT assay to evaluate the efficacy of this compound.

Principle of the MTT Assay

The core of the MTT assay lies in the activity of mitochondrial reductase enzymes within living cells. These NAD(P)H-dependent oxidoreductases reduce the MTT tetrazolium dye to its insoluble formazan, which imparts a purple color. This conversion only occurs in viable cells with active metabolism. The resulting formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO), and the absorbance of the colored solution is measured with a spectrophotometer, typically at a wavelength between 550 and 600 nm. The intensity of the purple color is a direct indicator of the number of viable cells.

Experimental Workflow

The following diagram outlines the major steps involved in performing the MTT assay to determine the effects of this compound on cell viability.

Caption: Workflow for the MTT cell viability assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents

-

Cell Line: Appropriate cancer cell line for testing this compound.

-

Complete Cell Culture Medium: As required for the specific cell line.

-

This compound: Stock solution of known concentration.

-

MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and stored at -20°C, protected from light.

-

Solubilization Solution: Dimethyl sulfoxide (DMSO).

-

Phosphate-Buffered Saline (PBS): Sterile.

-

96-well flat-bottom sterile microplates.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

-

Humidified incubator at 37°C with 5% CO2.

Procedure

-

Cell Seeding:

-

Harvest cells that are in their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion). Viability should be above 90%.

-

Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line to ensure that the cells are in a logarithmic growth phase at the end of the experiment. A common starting point is 1 x 10^4 cells/well.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells for control (untreated cells) and blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

For the control wells, add 100 µL of complete culture medium (with the same concentration of the vehicle used to dissolve the agent).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

-

After the 4-hour incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Read the plate within 1 hour of adding the solubilization solution.

-

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.

Data Calculation

-

Corrected Absorbance: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Corrected Absorbance = Absorbance of sample - Average Absorbance of blank

-

-

Percentage of Cell Viability: Calculate the percentage of cell viability relative to the untreated control cells.

-

% Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of control cells) x 100

-

Sample Data Table

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.250 | 0.085 | 100 |

| 1 | 1.125 | 0.070 | 90.0 |

| 10 | 0.875 | 0.065 | 70.0 |

| 25 | 0.625 | 0.050 | 50.0 |

| 50 | 0.375 | 0.040 | 30.0 |

| 100 | 0.125 | 0.025 | 10.0 |

IC50 Determination

The IC50 value, which is the concentration of the agent that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is typically generated, from which the IC50 can be interpolated.

Signaling Pathway Context

Antitumor agents often induce cell death through various signaling pathways. A common pathway affected is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

Caption: Simplified intrinsic apoptosis pathway.

Troubleshooting

| Issue | Possible Cause | Recommendation |

| High background absorbance in blank wells | Contamination of medium or reagents. | Use fresh, sterile medium and reagents. Ensure aseptic technique. |

| Low absorbance readings in control wells | Cell number too low; Insufficient incubation time. | Optimize cell seeding density. Increase incubation time with MTT reagent. |

| Inconsistent results between replicates | Uneven cell plating; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |

| Precipitation of this compound | Poor solubility at high concentrations. | Visually inspect wells for precipitates. Prepare fresh dilutions and ensure complete solubilization. |